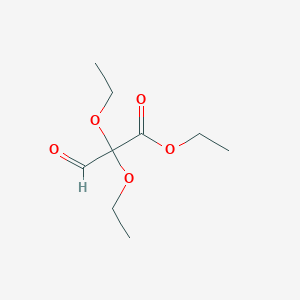

Ethyl 2,2-diethoxy-3-oxopropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-diethoxy-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-4-12-8(11)9(7-10,13-5-2)14-6-3/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVHTPMUCKHXOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=O)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2,2 Diethoxy 3 Oxopropanoate

Conventional and Pioneering Synthetic Routes to α,α-Diethoxy-β-oxo Esters

The traditional synthesis of α,α-diethoxy-β-oxo esters, including Ethyl 2,2-diethoxy-3-oxopropanoate, is built upon fundamental organic reactions. These methods prioritize the construction of the core structure through reliable, albeit sometimes strenuous, chemical transformations.

Strategies for Acetal (B89532) Formation and Esterification

The formation of the acetal group is a cornerstone in the synthesis of these molecules. Acetals are geminal-diether derivatives of aldehydes or ketones, and their formation involves the reaction of a carbonyl compound with two equivalents of an alcohol under acidic conditions. libretexts.orglibretexts.org A hemiacetal is formed as a key intermediate in this process. libretexts.orglibretexts.org

The mechanism involves several key steps:

Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack by Alcohol: A molecule of alcohol, acting as a weak nucleophile, attacks the electrophilic carbonyl carbon. libretexts.org

Deprotonation: A base removes a proton to form a neutral hemiacetal. libretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, turning it into a good leaving group (water). libretexts.org

Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion. libretexts.org

Second Nucleophilic Attack: A second molecule of alcohol attacks the oxonium ion. libretexts.org

Final Deprotonation: Deprotonation yields the final acetal product. libretexts.org

This reaction is reversible. libretexts.org To drive the equilibrium towards the acetal product, water is typically removed from the reaction mixture as it forms, often using a Dean-Stark apparatus or molecular sieves. libretexts.orgchemistrysteps.com The use of a diol (an alcohol with two hydroxyl groups) leads to the formation of a cyclic acetal, a structure that is particularly stable when it forms a five- or six-membered ring. chemistrysteps.comorganic-chemistry.org Esterification, the formation of the ethyl ester group, can be achieved through various standard methods, such as the Fischer esterification of a corresponding carboxylic acid or by using a more reactive acyl donor. In many syntheses, the ester functionality is already present in the starting material, such as in ethyl pyruvate. chemicalbook.com

Approaches Involving Carbonyl Protection and Subsequent Functionalization

The acetal group, particularly the diethoxyacetal moiety, serves as an effective protecting group for aldehydes and ketones. masterorganicchemistry.com Unlike hemiacetals, which are in equilibrium with the corresponding carbonyl compound, acetals are stable under neutral or basic conditions and are not easily hydrolyzed back to the carbonyl. chemistrysteps.commasterorganicchemistry.com This stability allows for chemical modifications to be performed on other parts of the molecule without affecting the protected carbonyl group.

The protection strategy is crucial in multi-step syntheses. For instance, Ethyl 3,3-diethoxypropanoate is considered a stable, protected derivative of the unstable 3-formylpropanoate. orgsyn.org Once the desired chemical transformations are complete, the acetal can be readily removed (deprotected) by treatment with aqueous acid, regenerating the original aldehyde or ketone. masterorganicchemistry.com This protective group strategy allows for the synthesis of complex molecules by masking the reactivity of a carbonyl group until it is needed.

Comparative Analysis of Synthetic Efficiency and Selectivity in Analogous Systems

The synthesis of α,α-diethoxy-β-oxo esters and their analogs has been approached through various routes, each with distinct advantages and disadvantages. A comparative analysis reveals significant differences in yields, reaction conditions, and the cost or difficulty of handling starting materials.

For example, one procedure for synthesizing ethyl 3,3-diethoxypropanoate is noted as being superior to other methods which may result in mixtures of acetals and acrylates, produce only moderate yields, or require expensive or difficult-to-handle reagents like ketene (B1206846) or ethyl propiolate. orgsyn.org Some alternative methods even necessitate palladium(II) catalysis or specialized electrochemical equipment. orgsyn.org The choice of synthetic route often involves a trade-off between efficiency, cost, and experimental simplicity.

The table below provides a comparative overview of different synthetic approaches for related diethoxy esters.

| Method | Starting Materials | Key Features | Reported Advantages/Disadvantages |

| Acetalization of Pyruvates | Ethyl pyruvate, Ethanol (B145695), Orthoformate | Direct acetalization under acid catalysis (e.g., HCl, TsOH). chemicalbook.com | Straightforward concept. |

| From Dichloroacetic Acid | Dichloroacetic acid, Sodium ethoxide | Multi-step process involving reaction with sodium ethoxide followed by esterification. orgsyn.org | Yields can be moderate (45-50%). orgsyn.org |

| From Trichloro-butenone derivative | 1,1,1-trichloro-4-ethoxy-3-buten-2-one, Ethanol | Involves acylation of an enol ether followed by a haloform-type reaction. orgsyn.org | Superior to other methods, avoiding mixtures and expensive reagents. orgsyn.org |

| Palladium(II) Catalysis | (Not specified) | Requires a palladium catalyst. orgsyn.org | Can be costly and require specific catalytic expertise. orgsyn.org |

| Electrochemical Reactions | (Not specified) | Utilizes electrochemical equipment. orgsyn.org | Requires specialized and less common laboratory equipment. orgsyn.org |

Modern Advancements in the Synthesis of this compound and Related Structures

Recent developments in organic synthesis have focused on improving efficiency, selectivity, and sustainability. These modern approaches are increasingly being applied to the synthesis of complex molecules like this compound.

Catalytic and Asymmetric Synthesis Approaches

Modern synthesis is moving beyond stoichiometric reagents toward more efficient catalytic methods. While traditional acetal formation uses acid catalysts, new catalytic systems are being developed for related transformations. For instance, a practical and high-yielding catalytic synthesis of (E)-alpha,beta-unsaturated esters has been developed from aldehydes and 1,1-diethoxyethylene. nih.gov

Furthermore, metal-free catalytic strategies are emerging as powerful tools. A metal-free N-H insertion reaction has been reported for coupling N-tosylhydrazones (diazo precursors) with various amines to produce β-amino esters, which are structurally related to the target compound. uni-bayreuth.de Such methods offer mild reaction conditions and broad substrate tolerance. uni-bayreuth.de Asymmetric synthesis, which controls the stereochemistry of the product, is another key area of modern chemistry, often employing chiral catalysts to produce enantiomerically enriched compounds. While specific examples for this compound are not prominent, the principles are widely applied in the synthesis of other complex esters. beilstein-journals.org

Green Chemistry Principles and Sustainable Synthetic Pathways

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.commun.ca These principles are highly relevant to the synthesis of this compound.

Key principles applicable to this synthesis include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mun.ca Reactions like additions and rearrangements generally have high atom economy. mun.ca

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible, as these steps require additional reagents and generate waste. sigmaaldrich.com While the acetal in the target compound is a functional group, its use purely as a protecting group in a longer synthesis would be a target for improvement under this principle.

Design for Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. sigmaaldrich.com The use of microwave irradiation or ultrasonic irradiation has been explored to reduce reaction times and energy input in other esterification and oxidation reactions. mun.ca

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. nih.gov Solvent-free reaction conditions represent an ideal scenario. researchgate.net

Applying these principles could involve developing a catalytic, one-pot synthesis that avoids the need for isolating intermediates and minimizes the use of volatile organic solvents, thereby creating a more sustainable pathway to this compound.

Applications of Flow Chemistry in the Synthesis of Related Compounds

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering advantages such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and scalability. researchgate.netacs.org While a specific flow synthesis for this compound is not prominently documented, the application of flow chemistry to the synthesis of structurally related α-ketoesters and 1,3-dicarbonyl compounds is well-established and demonstrates the potential for developing such a process. researchgate.net

Research has demonstrated the successful synthesis of α-ketoesters using continuous flow reactors. researchgate.net One notable approach utilizes a catch-and-release protocol with immobilized reagents and scavengers. researchgate.net This method allows for the clean and efficient transformation of starting materials into α-ketoester products under mild conditions, often with high purity and good functional group tolerance. researchgate.net

The table below summarizes findings from a study on the flow synthesis of various α-ketoesters, highlighting the versatility of the flow-based approach.

| Entry | Product | Yield (%) |

| 1 | Ethyl 2-oxo-3-phenylpropanoate | 85 |

| 2 | Ethyl 2-oxo-3-(4-methoxyphenyl)propanoate | 82 |

| 3 | Ethyl 2-oxo-3-(4-chlorophenyl)propanoate | 88 |

| 4 | Ethyl 2-oxo-4-phenylbutanoate | 79 |

| Data derived from a representative flow synthesis of α-ketoesters. researchgate.net |

Furthermore, flow chemistry has been applied to other reactions relevant to the synthesis of dicarbonyl compounds. For instance, tandem Wittig and Michael reactions have been successfully performed in continuous flow to produce 2-(C-glycosyl)acetates, which share a 1,3-dicarbonyl-like relationship. nih.gov These processes often employ heated reactor coils to achieve high conversion rates in short residence times. nih.gov The ability to safely operate at temperatures exceeding the solvent's boiling point under batch conditions is a significant advantage of flow chemistry. nih.gov

The synthesis of β-aminoketones, which can be considered masked vinyl ketones, has also been efficiently translated from batch to continuous flow processes. researchgate.net These reactions can be performed with significantly reduced residence times and at elevated temperatures to achieve high yields and productivity, demonstrating the efficiency of flow systems for constructing molecules with 1,3-functional relationships. researchgate.net

Given these examples, a continuous flow process for the synthesis of this compound is highly feasible. Such a process could involve the in-line generation of the enolate of ethyl diethoxyacetate, followed by its rapid mixing with ethyl formate (B1220265) in a heated flow reactor to promote the Claisen condensation. The use of packed-bed reactors with immobilized bases could further enhance the efficiency and simplify the purification of the product stream.

Chemical Reactivity and Mechanistic Studies of Ethyl 2,2 Diethoxy 3 Oxopropanoate

Hydrolysis and Unmasking of the Oxo-Functionality

The diethoxy group at the C-2 position serves as a protecting group for a carbonyl functionality. The "unmasking" of this functionality through hydrolysis is a key transformation of this molecule. This reaction is typically carried out under acidic conditions.

The mechanism involves the protonation of one of the ethoxy oxygen atoms by an acid catalyst, followed by the elimination of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water on the carbocation, followed by deprotonation and loss of the second ethanol molecule, yields the final product, ethyl 2,3-dioxopropanoate. This product exists in equilibrium with its enol tautomer. The reaction is reversible, and using a large excess of water drives the equilibrium toward the deprotected ketone. libretexts.org

The stability of the acetal (B89532) allows for reactions to be performed on other parts of the molecule, such as the aldehyde or ester, without affecting the protected ketone. The ability to selectively deprotect this group at a later synthetic stage highlights its utility.

Reactions Involving the Ester Group: Transesterification and Hydrolysis

The ethyl ester group of ethyl 2,2-diethoxy-3-oxopropanoate can undergo typical ester transformations, namely hydrolysis and transesterification.

Ester Hydrolysis: Hydrolysis of the ester can be achieved under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is performed by heating the ester in the presence of an excess of water and a strong acid catalyst. libretexts.org This process is an equilibrium, and to ensure completion, the alcohol byproduct (ethanol) can be removed as it forms. However, acidic conditions can also lead to the hydrolysis of the acetal group at the C-2 position.

Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide. libretexts.orgchemguide.co.uk The reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol. This method yields the salt of the carboxylic acid and ethanol. libretexts.org Saponification is often preferred due to its irreversibility and generally faster reaction rates compared to acid-catalyzed hydrolysis. chemguide.co.uk

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. mdpi.com An excess of the new alcohol is typically used to shift the equilibrium towards the desired product. mdpi.com This reaction is useful for modifying the properties of the molecule, for instance, by introducing a different alkyl group in the ester functionality.

Table 1: Reactions at the Ester Group

| Reaction | Reagents | Products | Conditions |

| Acidic Hydrolysis | H₂O, H⁺ (catalyst) | 2,2-Diethoxy-3-oxopropanoic acid, Ethanol | Heat, excess water libretexts.org |

| Basic Hydrolysis | NaOH or KOH | Sodium or Potassium 2,2-diethoxy-3-oxopropanoate, Ethanol | Heat libretexts.orgchemguide.co.uk |

| Transesterification | R'OH, H⁺ or RO⁻ (catalyst) | Alkyl 2,2-diethoxy-3-oxopropanoate, Ethanol | Heat, excess R'OH mdpi.com |

Reactivity at the α-Carbon (Diethoxy-substituted Carbon)

The α-carbon (C-2) of this compound is a quaternary carbon, bonded to the ester carbonyl, the formyl group, and two ethoxy groups. Due to the absence of any acidic protons on this carbon, it cannot form an enolate at this position. Its primary reactivity involves the cleavage of the acetal, as discussed under hydrolysis (Section 3.1).

The stability of the diethyl acetal under neutral and basic conditions is a key feature, allowing chemists to perform reactions at the formyl (C-3) and ester positions without disturbing the protected ketone at C-2. This chemical orthogonality is crucial in multi-step organic synthesis.

Nucleophilic and Electrophilic Transformations of this compound

The molecule possesses both electrophilic and nucleophilic centers, enabling a wide range of transformations.

Electrophilic Centers: The primary electrophilic centers are the carbonyl carbon of the formyl group (C-3) and the carbonyl carbon of the ethyl ester group. The formyl group, being an aldehyde, is generally more reactive towards nucleophiles than the ester.

Nucleophilic Addition to the Formyl Group: This is a characteristic reaction of aldehydes. This compound can react with various nucleophiles such as Grignard reagents, organolithium compounds, and stabilized ylides (in Wittig-type reactions) at the C-3 position.

Nucleophilic Acyl Substitution at the Ester Group: The ester can react with strong nucleophiles, leading to substitution of the ethoxy group. For instance, reaction with amines can form amides, and reaction with excess Grignard reagent can lead to the formation of tertiary alcohols after initial addition and subsequent reaction with the ketone formed from the first addition.

Electrophilic Transformations: Under certain conditions, the molecule itself can act as a precursor to a highly reactive electrophilic intermediate. For instance, related α-diazo-β-oxoesters are known to generate electrophilic alkoxycarbonylketenes upon heating or photolysis. nih.gov These ketenes can then participate in reactions like electrophilic ring expansion with aziridines to form oxazolines. nih.gov

Cycloaddition and Condensation Reactions Utilizing this compound

The presence of the aldehyde functionality makes this compound a valuable substrate for condensation and cycloaddition reactions, which are powerful methods for constructing complex cyclic molecules.

The aldehyde group can react with active methylene (B1212753) compounds in condensation reactions like the Knoevenagel condensation. These reactions, often followed by intramolecular cyclization, are a cornerstone of heterocyclic synthesis.

For example, condensation with compounds containing an active methylene group and a nucleophilic group can lead to the formation of various heterocycles. Related compounds like ethyl 2-formyl-3-oxopropanoate are used in the synthesis of dihydropyrans. orgsyn.org Similarly, this compound can be a precursor to a variety of heterocyclic systems. For instance, reaction with hydrazines could yield pyrazoles, while reaction with amidines could lead to pyrimidines. orgsyn.orgeurjchem.com The synthesis of carbocyclic systems is also possible, for example, through intramolecular aldol-type reactions after modification of the ester group. nih.gov

Table 2: Potential Heterocyclic Systems from this compound Derivatives

| Reactant | Resulting Heterocycle | Reaction Type |

| Hydrazine (B178648) | Pyrazole | Condensation/Cyclization nih.gov |

| Substituted Hydrazines | Substituted Pyrazoles | Condensation/Cyclization researchgate.net |

| Amidines | Pyrimidine (B1678525) | Condensation/Cyclization orgsyn.org |

| β-Ketoesters | Pyridinone | Knoevenagel/Michael/Cyclization |

| Malononitrile | Pyran | Knoevenagel/Cyclization |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov The multiple functionalities of this compound make it an excellent candidate for designing MCRs.

For example, it can participate in reactions like the Hantzsch pyridine (B92270) synthesis or Biginelli reaction analogues. In a hypothetical MCR, the aldehyde group of this compound could react with a β-ketoester and a source of ammonia (B1221849) (like ammonium (B1175870) acetate) in a Hantzsch-type reaction to produce highly substituted dihydropyridines. The acetal and ester groups provide further handles for post-MCR modifications, increasing molecular diversity. The development of such MCRs allows for the rapid assembly of complex molecular libraries for applications in medicinal chemistry and materials science. researchgate.netrsc.org

Elucidation of Reaction Mechanisms for Transformations Involving this compound

Detailed mechanistic studies for transformations involving this compound have not been reported in the scientific literature.

Kinetic and Thermodynamic Studies

No kinetic or thermodynamic data for reactions involving this compound could be located. There are no published studies detailing rate constants, activation energies, or thermodynamic parameters such as enthalpy and entropy for any of its chemical transformations.

Computational Chemistry for Mechanistic Insights

A search for computational chemistry studies providing mechanistic insights into the reactions of this compound yielded no results. There are no published theoretical calculations, density functional theory (DFT) studies, or other computational models that explore the transition states, reaction pathways, or electronic properties relevant to its reactivity.

Due to the lack of specific research on this compound, no data tables can be generated.

Applications of Ethyl 2,2 Diethoxy 3 Oxopropanoate As a Versatile Synthetic Intermediate

Role as a C3 Building Block in Complex Organic Synthesis

The core structure of ethyl 2,2-diethoxy-3-oxopropanoate is a three-carbon (C3) chain equipped with multiple reactive sites. This characteristic makes it an exemplary C3 building block, a fundamental component for constructing more elaborate organic molecules. sigmaaldrich.com Organic building blocks are essential components used to assemble complex chemical structures, and the varied functional groups on this C3 unit—an ester, a protected aldehyde, and reactivity at the central carbon—allow for sequential and controlled reactions. sigmaaldrich.com

The presence of the diethoxy acetal (B89532) group serves as a protected form of a formyl group (-CHO). This protection is crucial, as it allows other parts of the molecule to react selectively without interference from the highly reactive aldehyde. The acetal can be deprotected under acidic conditions when the formyl group is needed for a subsequent reaction step. The ester group provides another handle for transformations such as hydrolysis, amidation, or reduction. Furthermore, the carbon atom situated between the ester and the formyl group is activated, making it susceptible to a variety of carbon-carbon bond-forming reactions. This strategic combination of functionalities in a compact three-carbon unit underscores its value in synthetic chemistry for building molecular complexity.

Contributions to the Total Synthesis of Complex Molecules

The utility of this compound and its close derivatives extends to the challenging field of total synthesis, where chemists aim to construct complex molecules from simpler, commercially available starting materials.

While direct applications of this compound are specialized, its structural motif is found in key intermediates used in the synthesis of natural products. A closely related compound, methyl 2-formyl-3-oxopropanoate (the methyl ester analog), has been utilized in the synthesis of iridoids and ipecacuanha alkaloids. orgsyn.org These natural products are known for their significant biological activities. The formylpropanoate skeleton is a key component that enables the construction of the core cyclic systems of these complex alkaloids. orgsyn.org

Another related precursor, ethyl 3,3-diethoxypropanoate, which can be formylated to give the target compound's structural class, is a documented starting material for synthesizing precursors to lycopodium (B1140326) alkaloids and steroids. orgsyn.org The ability to introduce a functionalized three-carbon chain is critical in assembling the intricate ring systems characteristic of these natural product families.

Table 1: Examples of Natural Product Classes Synthesized Using Related C3 Building Blocks

| Natural Product Class | Key Precursor | Reference |

| Iridoids | Methyl 2-formyl-3-oxopropanoate | orgsyn.org |

| Ipecacuanha Alkaloids | Methyl 2-formyl-3-oxopropanoate | orgsyn.org |

| Lycopodium Alkaloids | Ethyl 3,3-diethoxypropanoate | orgsyn.org |

| Steroids | Ethyl 3,3-diethoxypropanoate | orgsyn.org |

The application of this compound extends to the synthesis of functional organic materials. The reactive groups within the molecule can be used to build monomers that are later polymerized or incorporated into larger systems with specific electronic or optical properties. For example, derivatives can be used in creating specialized polymers or organic materials for electronics. bldpharm.com The synthesis of complex heterocyclic systems, as detailed in the following section, is often a step towards creating organic dyes, photographic sensitizers, and materials for OLEDs. orgsyn.orgbldpharm.com The versatility of this building block allows for the systematic modification of molecular structures to fine-tune the properties of the resulting materials.

Utilization in Heterocycle Synthesis

One of the most significant applications of this compound and its derivatives is in the synthesis of heterocyclic compounds. researchgate.net Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are foundational structures in medicinal chemistry and materials science. nih.govopenmedicinalchemistryjournal.com

The reactive aldehyde and ester functionalities of this compound make it an excellent precursor for a variety of nitrogen-containing heterocycles. By reacting with binucleophilic nitrogen compounds like hydrazines, ureas, or amidines, a range of five- and six-membered rings can be constructed.

For instance, derivatives of this compound are used to synthesize pyrazoles, triazoles, and pyrimidinones. eurjchem.comresearchgate.net A common strategy involves the reaction of a β-dicarbonyl equivalent (which can be formed from this compound) with hydrazine (B178648) derivatives to yield pyrazoles, or with urea (B33335) or thiourea (B124793) to form pyrimidinones. The synthesis of various nitrogen heterocycles often relies on the condensation reactions that this C3 building block readily undergoes. eurjchem.comresearchgate.neteurjchem.com Oxazoline (B21484) derivatives, another important class of nitrogen- and oxygen-containing heterocycles, can also be synthesized using related starting materials through ring-expansion reactions. nih.gov

Table 2: Nitrogen-Containing Heterocycles from this compound Derivatives

| Heterocycle Class | Reactant Type | Reference |

| Pyrazoles | Hydrazine derivatives | eurjchem.comresearchgate.net |

| Triazoles | Hydrazine derivatives | eurjchem.comresearchgate.net |

| Pyridinones | Amine derivatives | eurjchem.com |

| Pyrimidines | Amidines, Urea | orgsyn.org |

| Oxazolines | Aziridines (from related precursors) | nih.gov |

The reactivity of this compound is also harnessed for the synthesis of oxygen and sulfur-containing heterocycles. These compounds are prevalent in pharmaceuticals, agrochemicals, and fragrances. researchgate.net

A classic application is in the synthesis of coumarins (benzopyrans), a class of oxygen heterocycles. researchgate.netnih.gov This is typically achieved through condensation reactions with activated phenols. The C3 unit of the propanoate derivative provides the necessary atoms to form the pyranone ring fused to the benzene (B151609) ring of the phenol. Similarly, reactions with appropriate substrates can lead to the formation of dihydrofurans and other oxygen-containing ring systems. nih.gov

For sulfur-containing heterocycles, the dicarbonyl nature of the deprotected form of this compound allows for reactions with sulfur-based nucleophiles. For example, reaction with Lawesson's reagent can introduce sulfur into the molecule, paving the way for thiophene (B33073) or thiazole (B1198619) synthesis. The construction of sulfur heterocycles like tetrahydrothiophenes and tetrahydrothiopyrans often involves the reaction of electrophilic intermediates, which can be generated from precursors like this compound, with sulfur nucleophiles. openmedicinalchemistryjournal.comnih.govorganic-chemistry.org

Table 3: Oxygen- and Sulfur-Containing Heterocycles from this compound Derivatives

| Heterocycle Class | General Method | Reference |

| Coumarins | Condensation with phenols | orgsyn.orgnih.gov |

| Dihydrobenzofurans | Cyclization reactions | nih.gov |

| Thiophenes | Reaction with sulfurizing agents | nih.gov |

| Thiazoles | Reaction with sulfur and nitrogen sources | openmedicinalchemistryjournal.com |

| Tetrahydrothiopyrans | Cyclization with sulfur nucleophiles | nih.gov |

Applications in Cascade and Domino Reactions

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent a highly efficient strategy for the rapid assembly of complex molecules. The reactivity of this compound, often generated in situ from ethyl 3,3-diethoxypropanoate, makes it an excellent substrate for such transformations, particularly in the synthesis of heterocyclic compounds.

The precursor, ethyl 3,3-diethoxypropanoate, serves as a stable and storable source of the reactive 3-formylpropanoate synthon. orgsyn.org Upon formylation, it can generate a derivative akin to ethyl 2-formyl-3-oxopropanoate, a key intermediate for various cascade sequences. orgsyn.org These reactions often commence with the condensation of the activated methylene (B1212753) group or the aldehyde functionality, followed by intramolecular cyclizations and subsequent transformations to yield a variety of heterocyclic scaffolds.

One of the prominent applications is in the synthesis of substituted pyridines. The Hantzsch pyridine (B92270) synthesis, a classic multicomponent reaction, can be adapted to utilize synthons derived from this compound. By reacting an enamine or a β-dicarbonyl compound with an aldehyde and an ammonia (B1221849) source, a dihydropyridine (B1217469) intermediate is formed, which can then be oxidized to the corresponding pyridine. The functional handles on the this compound synthon allow for the introduction of diverse substituents on the resulting pyridine ring.

Similarly, the synthesis of pyrimidines can be achieved through condensation reactions with urea, thiourea, or guanidine (B92328) derivatives. The 1,3-dicarbonyl moiety, which can be unmasked from this compound, reacts with these dinucleophiles in a cyclocondensation reaction to afford the pyrimidine (B1678525) core. This approach is valuable for accessing biologically relevant pyrimidine derivatives. orgsyn.org

The following table summarizes representative cascade reactions involving precursors and derivatives of this compound for the synthesis of heterocyclic systems.

| Reactant 1 | Reactant 2 | Heterocyclic Product | Reaction Type | Ref. |

| Ethyl 3,3-diethoxypropanoate (as precursor) | Amidines | Substituted Pyrimidines | Cyclocondensation | orgsyn.org |

| Ethyl 3,3-diethoxypropanoate (as precursor) | Hydrazines | Substituted Pyrazoles | Cyclocondensation | eurjchem.com |

| Ethyl 2-formyl-3-oxopropanoate (derivative) | Amines and β-dicarbonyls | Substituted Pyridines | Hantzsch-type reaction | orgsyn.org |

| Ethyl 3,3-diethoxypropanoate (as precursor) | Hydroxylamine (B1172632) | Substituted Isoxazoles | Cyclocondensation | orgsyn.org |

Design and Synthesis of Functional Molecules and Advanced Materials

The versatility of this compound and its related synthons extends to the synthesis of a wide array of functional molecules, including those with potential applications in medicinal chemistry and materials science. The ability to introduce various functional groups into heterocyclic scaffolds using this building block is of particular importance.

The heterocycles synthesized from this compound precursors, such as pyrimidines and pyridines, are core structures in many pharmaceuticals. For instance, pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The strategic use of this building block allows for the modular synthesis of libraries of such compounds for drug discovery programs. orgsyn.org

Furthermore, the reactivity of the ester and ketone functionalities in the products derived from this compound allows for further functionalization. For example, the ester group can be hydrolyzed to a carboxylic acid, which can then be coupled with other molecules, or it can be reduced to an alcohol. These transformations open up avenues for the synthesis of more complex and tailored functional molecules.

While the direct application of this compound in the synthesis of advanced materials like polymers is not extensively documented, its derivatives can be envisioned as monomers or cross-linking agents. The presence of multiple reactive sites could, in principle, be exploited in polymerization reactions to create functional polymers with unique architectures and properties. For instance, the di-ester or di-carbonyl functionalities, after appropriate modifications, could participate in step-growth polymerization processes.

The table below provides examples of functional molecules synthesized using precursors or derivatives of this compound.

| Precursor/Derivative | Reaction Partner(s) | Functional Molecule Class | Potential Application | Ref. |

| Ethyl 3,3-diethoxypropanoate | Guanidine | Substituted Pyrimidines | Medicinal Chemistry | orgsyn.org |

| Ethyl 3,3-diethoxypropanoate | Phenylhydrazine | Phenyl-substituted Pyrazoles | Agrochemicals, Dyes | eurjchem.com |

| Ethyl 2-formyl-3-oxopropanoate | Various amines and active methylene compounds | Dihydropyridines | Calcium channel blockers | orgsyn.org |

| Ethyl 3,3-diethoxypropanoate | Substituted ureas | Barbiturate-like structures | Sedatives, Hypnotics | orgsyn.org |

Advanced Analytical and Spectroscopic Characterization in Research of Ethyl 2,2 Diethoxy 3 Oxopropanoate

High-Resolution Spectroscopic Techniques for Structural Confirmation in Synthetic Pathways

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of ethyl 2,2-diethoxy-3-oxopropanoate. These techniques provide detailed information about the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that confirm the presence of the ethyl ester and the two ethoxy groups attached to the quaternary carbon, as well as the aldehydic proton. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal adjacent proton-proton coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms within the molecule. Key resonances include those for the carbonyl carbons of the ester and aldehyde, the quaternary acetal (B89532) carbon, and the various methylene (B1212753) and methyl carbons of the ethoxy and ethyl ester groups.

| ¹H NMR Data (CDCl₃) | ¹³C NMR Data (CDCl₃) |

| Chemical Shift (δ) ppm | Assignment |

| 9.5 (s, 1H) | Aldehyde (-CHO) |

| 4.3 (q, 2H) | Ester Methylene (-OCH₂CH₃) |

| 3.7 (q, 4H) | Acetal Methylene (-OCH₂CH₃) x 2 |

| 1.3 (t, 3H) | Ester Methyl (-OCH₂CH₃) |

| 1.2 (t, 6H) | Acetal Methyl (-OCH₂CH₃) x 2 |

Data is compiled from typical values and may vary slightly based on experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum provides a distinct fingerprint of the molecule, with characteristic absorption bands corresponding to specific bond vibrations. For this compound, strong absorption bands are observed for the C=O stretching of both the ester and aldehyde groups. The C-O stretching vibrations of the ether and ester linkages, as well as C-H stretching of the alkyl groups, are also prominent.

| IR Spectral Data | |

| Frequency (cm⁻¹) | Assignment |

| ~2980 | C-H stretch (alkyl) |

| ~1740 | C=O stretch (ester) |

| ~1725 | C=O stretch (aldehyde) |

| ~1100-1050 | C-O stretch (ether/acetal) |

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. While less commonly reported for routine characterization, it can be a valuable tool for detailed structural analysis, particularly for the carbon backbone and symmetric stretching modes.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This data is crucial for confirming the molecular weight and can offer insights into the compound's structure.

Mass Spectrometry (MS): In electron ionization (EI) mode, this compound will fragment in a predictable manner. The molecular ion peak [M]⁺ may be observed, although it can be weak. More prominent peaks often correspond to the loss of ethoxy or other small groups.

Hyphenated Techniques (LC-MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination that separates the components of a mixture before they enter the mass spectrometer. nih.gov This is particularly useful for analyzing reaction mixtures or assessing the purity of the final product. nih.gov LC-MS can provide the molecular weight of the target compound even in the presence of impurities, using softer ionization techniques like electrospray ionization (ESI) which often results in a strong signal for the protonated molecule [M+H]⁺ or other adducts. nih.gov

| Mass Spectrometry Data | |

| Technique | Observation |

| Molecular Weight | 204.22 g/mol |

| ESI-MS | [M+H]⁺ at m/z 205.1 |

| [M+Na]⁺ at m/z 227.1 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for separating this compound from starting materials, byproducts, and solvents, thereby allowing for accurate purity determination and real-time monitoring of reaction progress.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov When coupled with a detector such as a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), it provides excellent separation and quantification capabilities. The retention time is a characteristic property under specific conditions, and the peak area can be used to determine the purity of the sample. For related compounds, derivatization may be employed to enhance detection. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds. For ketoesters, which can exhibit keto-enol tautomerism, reverse-phase HPLC can sometimes result in poor peak shapes. chromforum.org Method development, including adjusting mobile phase pH or temperature, can often mitigate these issues. chromforum.org HPLC is invaluable for monitoring the progress of a synthesis, allowing for the quantification of reactants and products over time.

Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC)

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that utilizes smaller stationary phase particles (<2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, increased resolution, and improved sensitivity. waters.com For complex reaction mixtures or for high-throughput screening, UPLC offers a considerable advantage in efficiency and productivity. waters.comchromatographyonline.com

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is often considered a type of normal-phase chromatography and is particularly effective for the separation of chiral compounds and other isomers. nih.govmdpi.com SFC can offer faster separations and uses less organic solvent compared to HPLC, making it a "greener" alternative. chromatographyonline.commdpi.com For complex separations of isomers or for preparative applications, SFC is an increasingly important tool in the analytical chemist's arsenal. chromatographyonline.com

In Situ Reaction Monitoring Techniques (e.g., ATR-IR, Online NMR)

The ability to monitor chemical reactions as they happen provides invaluable insights into reaction kinetics, mechanisms, and the identification of transient intermediates. For the synthesis and subsequent transformations of this compound, in situ techniques such as Attenuated Total Reflectance-Infrared (ATR-IR) and online Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

ATR-IR spectroscopy is a highly effective method for monitoring reactions in real-time without the need for sample extraction. A probe inserted directly into the reaction vessel allows for the continuous collection of infrared spectra. In the context of the synthesis of this compound, which can be prepared through a Claisen-type condensation, ATR-IR can track the progress of the reaction by monitoring the characteristic vibrational frequencies of the functional groups in both reactants and products.

For instance, the reaction progress can be followed by observing the disappearance of the carbonyl absorption band of a reactant like ethyl glyoxylate (B1226380) diethyl acetal and the appearance of the distinct carbonyl bands of the β-keto ester product. The C=O stretching vibrations of the ketone and ester groups in this compound would appear at different wavenumbers, allowing for their simultaneous monitoring. Studies on other carbonyl compounds have demonstrated the utility of in situ ATR-IR in tracking concentration changes and identifying key reaction events. researchgate.netmdpi.com The acetal group (C-O-C) also presents characteristic bands in the fingerprint region of the IR spectrum, which can be monitored to ensure its stability during a reaction. researchgate.netrsc.org

Interactive Table: Hypothetical ATR-IR Monitoring of this compound Synthesis

| Species | Functional Group | Characteristic IR Band (cm⁻¹) | Expected Trend |

| Reactant A (e.g., Ethyl diethoxyacetate) | Ester C=O | ~1750 | Decrease |

| Reactant B (e.g., Ethyl formate) | Ester C=O | ~1720 | Decrease |

| This compound | Ester C=O | ~1745 | Increase |

| This compound | Ketone C=O | ~1725 | Increase |

| This compound | Acetal C-O | ~1150-1050 | Increase |

Note: The exact wavenumbers can vary depending on the specific reaction conditions and solvent used.

Online Nuclear Magnetic Resonance (NMR) Spectroscopy

Online NMR spectroscopy offers a quantitative and structurally rich method for reaction monitoring. By flowing the reaction mixture through an NMR spectrometer, detailed information on the concentration of reactants, intermediates, and products can be obtained in real-time. This technique is particularly useful for complex reactions where multiple species are present simultaneously. magritek.commagritek.com

For the analysis of reactions involving this compound, ¹H NMR would be particularly informative. The distinct signals for the ethyl groups of the ester and ethoxy moieties, as well as the unique proton of the aldehyde group, can be clearly resolved and quantified. For example, monitoring the disappearance of the aldehyde proton of a reactant and the appearance of the characteristic signals for the product would provide a clear kinetic profile of the reaction. The ability of modern benchtop NMR spectrometers to perform solvent suppression allows for monitoring in standard protonated solvents, making the setup more accessible for routine laboratory use. magritek.com

Interactive Table: Key ¹H NMR Signals for Monitoring Reactions of this compound

| Group in this compound | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH O | 9.5 - 9.8 | s | 1H |

| -COOCH ₂CH₃ | 4.1 - 4.3 | q | 2H |

| -OCH₂CH₃ | 3.5 - 3.8 | q | 4H |

| -COOCH₂CH ₃ | 1.2 - 1.4 | t | 3H |

| -OCH₂CH ₃ | 1.1 - 1.3 | t | 6H |

Note: Chemical shifts are approximate and can be influenced by the solvent and other species in the reaction mixture.

Derivatization Strategies for Enhanced Analytical Performance

While direct analysis of this compound is possible, derivatization can significantly enhance its analytical performance, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC) analyses. Derivatization involves chemically modifying the analyte to improve its volatility, thermal stability, or detectability. researchgate.netresearchgate.net

Derivatization for Gas Chromatography (GC)

For GC analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte. Although the acetal group in this compound provides some protection, the β-keto ester functionality can be prone to thermal degradation or unwanted interactions in the GC system. Derivatization of the keto group is a common strategy.

One such approach is oximation , where the keto group reacts with a hydroxylamine (B1172632) derivative (e.g., hydroxylamine hydrochloride or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) to form an oxime. This not only blocks the reactive keto group but can also introduce a strongly electron-capturing group (in the case of PFBHA), significantly enhancing sensitivity for electron capture detection (ECD). Another strategy is the formation of hydrazones by reacting the keto group with hydrazine (B178648) derivatives.

Derivatization for High-Performance Liquid Chromatography (HPLC)

In HPLC, derivatization is often employed to introduce a chromophore or fluorophore to the analyte, thereby increasing its detectability by UV-Vis or fluorescence detectors, especially when analyzing trace amounts. magritek.comnih.gov For this compound, which lacks a strong chromophore, derivatization of the carbonyl group can be highly beneficial.

Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the keto group to form a brightly colored hydrazone that can be easily detected in the visible region. For fluorescence detection, which offers higher sensitivity, derivatizing agents like dansyl hydrazine can be used.

Chiral Derivatization

To analyze the enantiomeric purity of chiral analogs of this compound or its reaction products, chiral derivatization can be employed. This involves reacting the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.govwikipedia.org These diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic columns. For example, if the ester group is first hydrolyzed to a carboxylic acid, it can then be reacted with a chiral alcohol or amine to form diastereomeric esters or amides. science.govnih.gov

Interactive Table: Potential Derivatization Strategies for this compound

| Analytical Technique | Target Functional Group | Derivatization Reagent | Derivative Formed | Purpose |

| GC-ECD/MS | Ketone | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFB-Oxime | Increased volatility and sensitivity. nih.gov |

| GC-FID/MS | Ketone | Hydroxylamine Hydrochloride | Oxime | Increased thermal stability. |

| HPLC-UV/Vis | Ketone | 2,4-Dinitrophenylhydrazine (DNPH) | DNPH-Hydrazone | Introduction of a strong chromophore. |

| HPLC-Fluorescence | Ketone | Dansyl Hydrazine | Dansyl-Hydrazone | Introduction of a fluorophore for high sensitivity. |

| GC/HPLC (Chiral) | Carboxylic Acid (after hydrolysis) | (R)-(-)-2-Phenylglycinol | Diastereomeric Oxazolidine | Enantiomeric separation. researchgate.net |

Theoretical and Computational Investigations of Ethyl 2,2 Diethoxy 3 Oxopropanoate

Electronic Structure and Bonding Analysis6.2. Reaction Pathway Exploration and Transition State Analysis6.3. Prediction of Reactivity and Selectivity in Transformations6.4. Molecular Modeling and Simulation of Intermolecular Interactions

A comprehensive and scientifically rigorous article on the theoretical and computational investigations of Ethyl 2,2-diethoxy-3-oxopropanoate is contingent on future research in this specific area.

Emerging Trends and Future Research Prospects for Ethyl 2,2 Diethoxy 3 Oxopropanoate

Expansion into Unexplored Reaction Manifolds and Unconventional Transformations

While ethyl 2,2-diethoxy-3-oxopropanoate is a well-established precursor for the synthesis of various heterocyclic compounds, including pyrazoles, triazoles, pyridinones, and pyrimidinones, current research is focused on expanding its reactivity into uncharted territories. eurjchem.com The exploration of cascade reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation, presents a promising avenue for the efficient construction of complex molecular architectures from this relatively simple starting material. These processes offer significant advantages in terms of atom economy and reduction of waste. nih.gov

Furthermore, the development of multicomponent reactions (MCRs) involving this compound is an active area of investigation. MCRs provide a powerful tool for the rapid and efficient synthesis of diverse and complex heterocyclic structures in a one-pot procedure, which can significantly shorten synthetic routes and reduce costs. nih.gov The unique combination of a ketone, an ester, and an acetal (B89532) in one molecule makes this compound an ideal candidate for the design of novel MCRs to access new chemical space.

Integration with Automated and High-Throughput Synthesis Platforms

The integration of this compound into automated and high-throughput synthesis platforms is set to revolutionize the discovery and optimization of its applications. Flow chemistry, a technique where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for reactions involving this compound. These benefits include enhanced safety, improved reaction control, and the potential for seamless scale-up. The use of flow reactors can be particularly advantageous for the synthesis of heterocycles from this compound and its derivatives, such as in the preparation of pyridazines. google.com

Robotic platforms for chemical synthesis are also expected to play a crucial role in accelerating research. These systems can perform a large number of experiments in a short period, enabling the rapid screening of reaction conditions, catalysts, and substrates. This high-throughput approach will be invaluable for identifying novel transformations and optimizing existing procedures involving this compound.

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of new catalytic systems is paramount for unlocking the full synthetic potential of this compound. While traditional catalysts have been employed in its reactions, the focus is now shifting towards more efficient, selective, and sustainable alternatives.

Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov The application of chiral organocatalysts to reactions involving this compound could enable the enantioselective synthesis of valuable chiral building blocks for the pharmaceutical and agrochemical industries.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers another green and highly selective approach. Lipases, for instance, are known to catalyze the hydrolysis and transesterification of esters with high enantioselectivity. mdpi.comnih.govunits.itnih.gov The enzymatic kinetic resolution of racemic derivatives of this compound could provide access to enantiomerically pure compounds that are difficult to obtain through traditional chemical methods.

Photoredox catalysis is a rapidly developing field that uses light to initiate chemical reactions. The application of photoredox catalysts to reactions involving this compound could open up new avenues for its functionalization, such as through C-H activation, leading to novel molecular scaffolds.

Interdisciplinary Research Collaborations and New Paradigms in Organic Chemistry

The future of research on this compound will likely be characterized by increased collaboration between organic chemists and scientists from other disciplines.

Computational chemistry , particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding reaction mechanisms and predicting the reactivity of molecules. DFT studies can provide valuable insights into the transition states and intermediates of reactions involving this compound, guiding the design of new experiments and the development of more efficient synthetic routes.

Collaborations with materials scientists could lead to the development of novel functional polymers . Monomers derived from this compound could be designed and synthesized to create polymers with specific properties for applications in areas such as drug delivery, coatings, and advanced materials. For instance, the synthesis of functional brush polymers and their application in creating coatings for nanoparticles highlights the potential of such interdisciplinary work. monash.edu

Potential for Applications in Fields Beyond Traditional Organic Synthesis

The unique structural features of this compound make it a promising candidate for applications in fields that extend beyond the traditional scope of organic synthesis.

In agrochemicals , the design and synthesis of new herbicides, insecticides, and fungicides are of critical importance. researchgate.net The heterocyclic scaffolds that can be readily prepared from this compound are common motifs in many agrochemically active compounds. Its versatility as a building block could be harnessed to create libraries of novel compounds for high-throughput screening and the discovery of new crop protection agents.

In pharmaceuticals , the development of new antiviral and other therapeutic agents is a constant priority. The core structures accessible from this compound are present in many biologically active molecules. Its use as a starting material could facilitate the synthesis of novel drug candidates with improved efficacy and safety profiles. The synthesis of nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals, is a key area where this compound can make significant contributions. eurjchem.com

The synthesis of functional polymers from related oxazoline (B21484) monomers for biomedical applications further underscores the potential for this class of compounds to impact fields beyond traditional synthesis. nih.gov

Q & A

Basic: What are the common synthetic routes for Ethyl 2,2-diethoxy-3-oxopropanoate, and how are they optimized for yield?

This compound is typically synthesized via Claisen condensation or esterification of β-keto esters. For example, condensation reactions between ethyl acetoacetate derivatives and diethyl oxalate under alkaline conditions (e.g., sodium ethoxide) can yield the target compound. Optimization involves controlling reaction temperature (e.g., 0–5°C to minimize side products) and stoichiometric ratios of reagents. Purification via fractional distillation or column chromatography is critical to isolate the product from unreacted starting materials .

Advanced: How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?

Discrepancies may arise due to polymorphism, solvent inclusion in crystals, or dynamic equilibria in solution (e.g., keto-enol tautomerism). To address this:

- Compare NMR data (e.g., and ) with solid-state IR or Raman spectra to identify tautomeric forms.

- Perform X-ray crystallography (using programs like SHELXL ) to confirm the solid-state structure.

- Use computational methods (DFT calculations) to model solution-phase conformers and compare with experimental data .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR : NMR identifies proton environments (e.g., ethoxy groups at δ 1.2–1.4 ppm, carbonyl protons at δ 3.5–4.5 ppm). NMR confirms ester carbonyls (δ 165–175 ppm) and ketone groups (δ 200–210 ppm).

- IR : Strong absorption bands for C=O (∼1740 cm) and C-O (∼1250 cm).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 218 for [M]) and fragmentation patterns validate the structure .

Advanced: How can reaction conditions be tailored to minimize side products in multi-step syntheses involving this compound?

- Temperature Control : Lower temperatures reduce undesired enolization or decomposition.

- Catalyst Selection : Use Lewis acids (e.g., MgCl) to enhance regioselectivity in condensation reactions .

- In Situ Monitoring : Techniques like TLC or HPLC track intermediate formation and guide quenching/ purification steps .

Basic: What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers away from oxidizers and moisture. Although GHS classification indicates low acute toxicity, prolonged exposure should be avoided .

Advanced: How can computational methods aid in predicting the reactivity of this compound in novel reactions?

- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic attacks (e.g., at the ketone vs. ester carbonyl).

- Molecular Dynamics Simulations : Study solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing enolate intermediates).

- Docking Studies : Explore interactions with enzymes or catalysts for biocatalytic applications .

Basic: What are the typical applications of this compound in organic synthesis?

It serves as a precursor for:

- Heterocycles : Cyclization reactions to form pyrans or pyridones.

- Pharmaceutical Intermediates : Functionalization via nucleophilic addition (e.g., Grignard reagents) to introduce alkyl/aryl groups .

Advanced: How can crystallographic twinning or low-resolution data be addressed in structural determination?

- Twinning Analysis : Use SHELXL’s TWIN command to refine twinned structures .

- High-Resolution Data Collection : Optimize crystal growth (e.g., slow evaporation in mixed solvents) or use synchrotron sources.

- Validation Tools : Check for data consistency using R and CC metrics .

Basic: What purification methods are effective for isolating this compound?

- Distillation : Vacuum distillation (boiling point ∼120–130°C at 10 mmHg).

- Chromatography : Silica gel column chromatography with hexane/ethyl acetate eluents.

- Recrystallization : From ethanol/water mixtures .

Advanced: How can kinetic vs. thermodynamic control influence product distribution in reactions involving this compound?

- Low Temperatures : Favor kinetic products (e.g., enolate formation at the less substituted carbonyl).

- High Temperatures : Promote thermodynamic control (e.g., conjugation-stabilized products).

- Catalysts : Protic acids shift equilibria toward keto forms, while bases stabilize enolates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.